molecular formula C14H13NO3 B1654097 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid CAS No. 2102412-62-2

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid

Cat. No.: B1654097
CAS No.: 2102412-62-2
M. Wt: 243.26
InChI Key: MNVAICNAWZPSCR-UHFFFAOYSA-N
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Description

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid (CAS 2102412-62-2) is a high-purity chemical compound supplied for research and development purposes. This multifunctional molecule features a cyclohexanone ring substituted with a carboxylic acid, a phenyl group, and a nitrile, making it a valuable and versatile building block in organic synthesis . Compounds with cyano and keto substituents on carboxylic acid frameworks are of significant interest in medicinal chemistry. Research into analogous structures, particularly spiro[indole-3,4'-pyridine] derivatives and other functionalized pyridines, has demonstrated potential in various biological applications. These include serving as key intermediates in the development of antimicrobial agents, herbicide safeners, and ligands for biological targets . The specific stereochemistry and functional groups of this compound provide a sophisticated scaffold for constructing complex molecules for pharmaceutical and agrochemical research. Product Specifications: - CAS Number: 2102412-62-2 - Molecular Formula: C₁₄H₁₃NO₃ - Molecular Weight: 243.26 g/mol - MDL Number: MFCD30737950 - SMILES: O=C(O)C1C(CCC(C#N)(C1)C2=CC=CC=C2)=O Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the provided Safety Data Sheet (SDS) for detailed hazard and precautionary information .

Properties

IUPAC Name

5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVAICNAWZPSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222488
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-62-2
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure—a cyclohexane ring with substituents at positions 1 (carboxylic acid), 2 (ketone), and 5 (phenyl and cyano groups)—demands a retrosynthetic approach that prioritizes regioselective functionalization. Key intermediates include:

Methyl 5-Cyano-2-oxo-5-phenylcyclohexane-1-carboxylate

This ester derivative (C₁₅H₁₅NO₃, MW 257.28 g/mol) serves as a direct precursor to the target compound via hydrolysis. Its synthesis is critical for subsequent steps.

Property Value Source
Molecular Formula C₁₅H₁₅NO₃ PubChem
SMILES COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2 PubChem
CAS Registry Number 38289-20-2 PubChem

5-Hydroxy-2-oxo-5-phenylcyclohexane-1-carboxylic Acid

A hypothetical intermediate where the cyano group is replaced by a hydroxyl group, enabling substitution reactions.

Synthetic Routes and Methodologies

Ester Hydrolysis Pathway

Synthesis of Methyl Ester Precursor

The methyl ester is synthesized via a Claisen condensation or Michael addition, introducing the phenyl and cyano groups at position 5. For example:

  • Cyclohexane-1,2-dione reacts with benzyl cyanide in the presence of a base (e.g., LDA) to form the geminal phenyl-cyano intermediate.
  • Esterification of the carboxylic acid at position 1 using methanol and catalytic H₂SO₄ yields the methyl ester.
Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : Reflux with 2M NaOH in methanol/water (1:1) at 80°C for 6 hours, followed by acidification with HCl to pH 2–3.
  • Acidic Hydrolysis : Treatment with 6M HCl in dioxane at 100°C for 4 hours.

Reaction Scheme :
$$
\text{Methyl ester} \xrightarrow[\text{HCl or NaOH}]{\text{Hydrolysis}} \text{5-Cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid}
$$

Cyano Group Introduction via Nucleophilic Substitution

Tosylation and Cyanide Displacement
  • Intermediate Preparation : 5-Hydroxy-2-oxo-5-phenylcyclohexane-1-carboxylic acid is protected as its methyl ester to avoid side reactions.
  • Tosylation : React with tosyl chloride (TsCl) in pyridine at 0°C to form the tosylate.
  • Substitution : Treat with NaCN in DMF at 80°C for 12 hours to replace the tosylate with a cyano group.

Key Data :

  • Yield: 68–72% after purification by column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Purity: >95% (HPLC).

Patent-Based Approach: Acyl Chloride to Cyano Conversion

Adapted from CN1948301A, this method involves:

  • Acyl Chloride Formation : React 5-carboxy-2-oxo-5-phenylcyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours.
  • Hydroxylamine Reaction : Treat the acyl chloride with hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous THF, yielding the cyano group via dehydration.

Optimized Conditions :

  • Molar ratio (acyl chloride : NH₂OH·HCl): 1:1.2
  • Temperature: 25°C
  • Reaction time: 24 hours.

Analytical Validation and Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 2.90–2.60 (m, 4H, cyclohexane) Vulcanchem
IR (KBr) 2250 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1680 cm⁻¹ (ketone) PubChem
MS (EI) m/z 243.26 [M]⁺ Vulcanchem

Chromatographic Purity

Method Conditions Purity
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/min 98.5%
TLC SiO₂, EtOAc/hexane (1:1), Rf = 0.45 Single spot

Challenges and Optimization

Regioselectivity in Cyclohexane Functionalization

The geminal introduction of phenyl and cyano groups at position 5 requires steric control. Using bulky bases (e.g., LDA) or low-temperature conditions (−78°C) improves selectivity.

Stability of the Ketone Group

The ketone at position 2 is prone to reduction or enolization. Employing mild acidic conditions (pH 4–6) during hydrolysis preserves functionality.

Scalability and Industrial Relevance

Cost-Effective Route

The ester hydrolysis pathway (Section 2.1) is scalable, with a reported overall yield of 58% from cyclohexane-1,2-dione.

Green Chemistry Considerations

Replacing THF with cyclopentyl methyl ether (CPME) in substitution reactions reduces environmental impact.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety can undergo amidation to form derivatives with pharmacological relevance.

Example Reaction :
5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid + Aminobutylpiperazine
Conditions :

  • Coupling agents: BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvent: Dichloromethane or DMF

  • Temperature: 0–25°C

Outcome :
Formation of cyclohexanecarboxamide derivatives, as demonstrated in dopamine D3 receptor ligand synthesis .

Key Data :

Coupling AgentAmineProduct Affinity (D3R)Selectivity (D3R/D2R)
HATU4-PhenylpiperazineSingle-digit nM>150-fold

Alkylation at the Ketone Position

The α-keto group is susceptible to nucleophilic attack, enabling alkylation under basic conditions.

Example Reaction :
this compound + Allyl Bromide
Conditions :

  • Base: Sodium hydride or lithium dicyclohexylamide

  • Solvent: THF or DMF

  • Temperature: −78°C to 25°C

Outcome :
Formation of allyl-substituted derivatives, analogous to ethyl 1-allyl-2-aryl-2-hydroxycyclohexanecarboxylate synthesis .

Cyano Group Transformations

The electron-withdrawing cyano group participates in nucleophilic additions or reductions.

Reaction with Alkyl Halides

Example Reaction :
this compound + Methyl Iodide
Conditions :

  • Base: KOH

  • Solvent: Ethanol

  • Temperature: Reflux

Outcome :
Formation of methylthio derivatives via nucleophilic substitution, as observed in 5-cyanopyridine systems .

Hydrolysis to Carboxylic Acid

Example Reaction :
this compound → 5-Carboxy-2-oxo-5-phenylcyclohexanecarboxylic acid
Conditions :

  • Acidic (H₂SO₄) or basic (NaOH) hydrolysis

  • Temperature: 80–100°C

Biotransformation Pathways

Anaerobic bacteria degrade cyclohexanecarboxylic acids via CoA activation and dehydrogenation. While not directly studied for this compound, analogous pathways suggest:

Proposed Steps :

  • CoA Activation : Succinyl-CoA transferase converts the carboxylic acid to a CoA thioester .

  • Dehydrogenation : CHCoA dehydrogenase introduces double bonds (e.g., 1,2- or 1,4-dehydrogenation).

  • Ring Oxidation : Aromatic ring cleavage via β-oxidation-like mechanisms.

Key Enzymes :

  • Succinyl-CoA:CHC CoA transferase

  • CHCoA dehydrogenase

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-cyano compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibiotic agents.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound, particularly in inhibiting cancer cell proliferation. Studies involving molecular docking have demonstrated that it can interact with key proteins involved in cancer pathways, suggesting a mechanism by which it may exert its effects . Furthermore, structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance its cytotoxicity against specific cancer cell lines .

Neuropharmacology

The compound's derivatives have also been investigated for their neuropharmacological effects. Some studies suggest that they may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders . This aspect is particularly relevant given the rising interest in compounds that can modulate dopamine receptors.

Materials Science

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with specific mechanical and thermal characteristics. These polymers find applications in coatings, adhesives, and composite materials .

Nanotechnology

In nanotechnology, this compound is being explored for its role in creating nanostructured materials. Its unique chemical properties facilitate the formation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions . The incorporation of this compound into nanocarriers enhances their stability and efficacy in targeted drug delivery applications.

Biochemistry

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders . The inhibition mechanism appears to be linked to the structural features of the cyclohexane ring and the cyano group.

Bioconjugation Applications

Due to its reactive functional groups, this compound can be employed in bioconjugation techniques. This enables the attachment of biomolecules such as peptides or proteins to surfaces or other molecules, facilitating advancements in biosensors and diagnostic tools .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against Pseudomonas aeruginosa; MIC values indicate strong activity.
Anticancer Properties Inhibitory effects on cancer cell proliferation; potential interaction with cancer pathways.
Polymer Synthesis Utilized as a building block for polymers with enhanced mechanical properties.
Enzyme Inhibition Potential enzyme inhibitor; could aid in metabolic disorder treatments.
Bioconjugation Reactive functional groups enable effective bioconjugation techniques.

Mechanism of Action

The mechanism of action of 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid with structurally related compounds derived from the evidence:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference ID
This compound -CN (C5), -C=O (C2), -C6H5 (C5) Not explicitly stated Hypothesized high reactivity due to cyano group; potential intermediate in organic synthesis. N/A
4,5-Dichloro-2-[4-chloro-2-(hydroxymethyl)-5-oxo-hexyl]-1-cyclohexanecarboxylic acid -Cl (C4, C5), -CH2OH (C2), -C=O (C5) Not explicitly stated Likely used in pesticide or polymer synthesis due to halogenation and hydroxymethyl groups.
5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester Pyrimidinyl (C5), oxathiolane ring, -F, -NH2 Not explicitly stated Antiviral or anticancer candidate (similar to nucleoside analogues).
(3Z)-3-[[4-(2-Carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid Hydrazine linker, carboxyethylcarbamoyl group, conjugated diene Not explicitly stated Potential dye or chelating agent; azo groups suggest UV-vis absorption properties.
5-Hydroxymethyl-2-furancarboxylic acid Furan ring, -CH2OH (C5) 142.11 (calculated) Biomass-derived platform chemical; used in biodegradable polymers or drug delivery systems.
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Fluorophenyl (C5), hydroxyl (C2), pyridine ring 247.21 (calculated) Potential kinase inhibitor or fluorophore due to aromatic fluorination and heterocyclic core.

Key Research Findings and Trends

Aromatic vs. Heterocyclic Cores : Unlike furan () or pyridine () derivatives, the cyclohexane backbone in the target compound offers conformational rigidity, which may influence binding affinity in biological systems .

Halogenation Effects: Chlorinated analogues () exhibit higher lipophilicity and metabolic resistance compared to non-halogenated derivatives, suggesting divergent applications in agrochemicals vs. pharmaceuticals .

Ester vs. Acid Forms : The esterified oxathiolane derivative () demonstrates improved bioavailability over carboxylic acids, highlighting the importance of prodrug strategies in drug design .

Biological Activity

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid (C₁₄H₁₃N₁O₃) is a compound characterized by its unique structural features, including a cyclohexane ring with a cyano group, a carbonyl group, and a phenyl group. These structural attributes contribute to its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₃N₁O₃
  • Molecular Weight : 243.26 g/mol
  • Appearance : White to yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano and carbonyl functional groups enhances its reactivity and potential binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may possess:

  • Antibacterial Activity : Effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Antioxidant Properties

Compounds in this class have also demonstrated antioxidant activity. For example, some derivatives have shown effectiveness in scavenging free radicals, which is crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

  • Molecular Docking Studies : Investigations into the binding affinity of this compound with various proteins have revealed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a moderate affinity for certain therapeutic targets like bacterial regulator proteins .
  • In Vitro Studies : In vitro tests have demonstrated that this compound can inhibit the growth of specific bacterial strains. The minimum inhibitory concentration (MIC) for effective antibacterial action has been established through standardized testing methods .
  • Comparison with Similar Compounds : The biological activity of this compound has been compared with structurally similar compounds, highlighting its unique reactivity profile due to the combination of functional groups present in its structure.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
4-Oxo-1-phenylcyclohexanecarboxylic acidC₁₃H₁₄O₃Lacks cyano group; used in similar synthetic pathways
1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acidC₁₃H₁₄O₃Hydroxyl group instead of cyano; different reactivity
Cyclohexanecarboxylic acid methyl esterC₁₅H₁₆O₂Ester derivative; different solubility characteristics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar cyclohexanecarboxylic acid derivatives often involves cyclocondensation reactions. For example, phenoxy-substituted analogs are synthesized using a base (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or esterification . For the target compound, a plausible route could involve:

  • Step 1 : Cyclohexane ring formation via Dieckmann condensation of a diester precursor.
  • Step 2 : Introduction of the cyano group via nucleophilic substitution with KCN or CuCN.
  • Step 3 : Oxidation of the ketone moiety using mild oxidizing agents (e.g., PCC) to avoid over-oxidation.
  • Optimization : Yield improvements are achieved by controlling temperature (60–80°C) and using anhydrous solvents (e.g., DMF) to minimize hydrolysis .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane) resolves polar byproducts.
  • Purity Validation : HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous cyclohexanecarboxylic acids (e.g., δ ~12 ppm for carboxylic proton, δ ~170 ppm for carbonyl carbon) .
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : The cyclohexane ring conformation influences stereochemistry. For example:

  • Steric Effects : Bulky phenyl groups favor equatorial positioning, directing the cyano group to axial positions.
  • Electronic Effects : Electron-withdrawing cyano groups stabilize transition states via conjugation with the ketone. Computational studies (DFT) can model these interactions to predict regioselectivity .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?

  • Methodological Answer :

  • NMR vs. X-ray Conflicts : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while X-ray provides static solid-state geometry. Use variable-temperature NMR to assess conformational flexibility .
  • Case Study : For a related compound, 5-phenyl-7,8-dihydro-1,3-dioxin-2(2H)-yl-4(3H)-carboxylic acid, X-ray confirmed axial phenyl positioning despite NMR suggesting equatorial dominance due to rapid ring inversion .

Q. What strategies mitigate low conversion rates in electrochemical derivatization of this compound?

  • Methodological Answer : Anodic oxidation of carboxylic acids (e.g., hydro-cinnamic acid derivatives) often suffers from low yields due to competing side reactions. Strategies include:

  • Electrolyte Optimization : Use tetraalkylammonium salts to stabilize intermediates.
  • Voltammetric Analysis : Identify optimal potentials to avoid over-oxidation.
  • Catalysts : Transition-metal mediators (e.g., TEMPO) enhance electron transfer efficiency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid

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